1,2-Dimethylpiperazine
Overview
Description
Synthesis Analysis
1,2-Dimethylpiperazine and its derivatives are synthesized through several methods. One approach involves the enantioconvergent synthesis of (-)-1-allyl-(2S,5R)-dimethylpiperazine, highlighting its importance as an intermediate in the synthesis of delta-opioid receptor ligands. This process enables the production of enantiomerically pure diamine in significant quantities without the need for chromatography, utilizing efficient optical resolution and interconversion steps (Janetka et al., 2003). Another method describes the synthesis of trans-1-amino-4-benzyl-2,6-dimethylpiperazine, further showcasing the versatility in obtaining dimethylpiperazine derivatives through condensation and reduction steps (Cignarella & Gallo, 1974).
Molecular Structure Analysis
The molecular and crystal structure of 1,4-bis(chloroacetyl)-trans-2,5-dimethylpiperazine has been elucidated using X-ray diffractometer data, revealing a flattened-chair conformation for the piperazine ring. This structure serves as a model for understanding the structural aspects of poly(trans-2,5-dimethyl-1,4-piperazinediylfumaroyl) and provides insights into the spatial arrangement of dimethylpiperazine derivatives (Bassi & Scordamaglia, 1977).
Chemical Reactions and Properties
Dimethylpiperazine derivatives engage in various chemical reactions, highlighting their reactivity and utility in organic synthesis. For instance, intermolecular cyclization of diethanolamine and methylamine to N,N′-dimethylpiperazine under high pressure using zeolites showcases the compound's ability to form through novel synthetic routes (Narender et al., 2001).
Scientific Research Applications
Medicinal Chemistry and Drug Discovery
- Summary of Application : Piperazine ranks as the third most common nitrogen heterocycle in drug discovery . It is the key component of several blockbuster drugs, such as Imatinib (also marketed as Gleevec) or Sildenafil, sold as Viagra . Despite its wide use in medicinal chemistry, the structural diversity of piperazines is limited, with about 80% of piperazine-containing drugs containing substituents only at the nitrogen positions .
- Methods of Application : Major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring . This process involves the introduction of functional groups at the carbon positions of the piperazine ring, which can enhance the pharmacological properties of the resulting compounds .
- Results or Outcomes : The C–H functionalization of piperazines has led to the development of a wider range of piperazine-containing drugs with improved pharmacological and pharmacokinetic profiles . These drugs have been used to treat a variety of conditions, including cancer and erectile dysfunction .
Antimicrobial Polymers
- Summary of Application : Piperazine-based antimicrobial polymers have been developed to combat microbial infections in several areas, including the biomedical sector, healthcare products, water purification systems, and food packaging . These polymers incorporate low molecular weight bioactive agents or disinfectants, which help reduce the lethality rate caused by pathogenic microbes .
- Methods of Application : The piperazine polymer was prepared by the straight-forward reaction of piperazine with ethylenediaminetetraacetic dianhydride (EDTAD) . This process results in polymers that exhibit significant antimicrobial activity .
- Results or Outcomes : The piperazine polymer exhibited significant antimicrobial activity against E. coli and S. aureus, in comparison with the standard antibacterial ciprofloxacin .
C–H Functionalization
- Summary of Application : Recently, major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring . This process involves the introduction of functional groups at the carbon positions of the piperazine ring, which can enhance the pharmacological properties of the resulting compounds .
- Methods of Application : The process of C–H functionalization involves various synthetic methods to afford functionalized piperazines . The focus is on C–H functionalization, which involves photoredox and heterocyclic reactions .
- Results or Outcomes : The C–H functionalization of piperazines has led to the development of a wider range of piperazine-containing drugs with improved pharmacological and pharmacokinetic profiles .
Safety And Hazards
1,2-Dimethylpiperazine is a highly flammable liquid and vapor and may be corrosive to metals . It is harmful if swallowed and causes severe skin burns and eye damage . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .
properties
IUPAC Name |
1,2-dimethylpiperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c1-6-5-7-3-4-8(6)2/h6-7H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARHYWWAJZDAYDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70947913 | |
Record name | 1,2-Dimethylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70947913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dimethylpiperazine | |
CAS RN |
25155-35-5, 25057-77-6 | |
Record name | Piperazine, dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025155355 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Dimethylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70947913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimethylpiperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.423 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 25057-77-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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